molecular formula C22H22ClN5O2 B295426 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B295426
M. Wt: 423.9 g/mol
InChI Key: GTFCHXPBGIBJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a dimethyl group, and a phenylethylamino group attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Dimethylation: The dimethyl groups are added through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenylethylamino Group: The phenylethylamino group is introduced through a reductive amination reaction involving phenylethylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.

Uniqueness

7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(1-PHENYLETHYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the chlorobenzyl and phenylethylamino groups, which confer distinct chemical and biological properties compared to other purine derivatives. These structural features may enhance its binding affinity to specific targets and contribute to its diverse range of applications.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(1-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C22H22ClN5O2/c1-14(15-9-5-4-6-10-15)24-21-25-19-18(20(29)27(3)22(30)26(19)2)28(21)13-16-11-7-8-12-17(16)23/h4-12,14H,13H2,1-3H3,(H,24,25)

InChI Key

GTFCHXPBGIBJDY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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